1-[(4-FLUOROPHENYL)METHYL]-3-HYDROXY-3-[2-OXO-2-(THIOPHEN-2-YL)ETHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE
Overview
Description
1-[(4-Fluorophenyl)methyl]-3-hydroxy-3-[2-oxo-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1H-indol-2-one is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, a hydroxy group, and a thiophene ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-fluorophenyl)methyl]-3-hydroxy-3-[2-oxo-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1H-indol-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Friedel-Crafts alkylation reaction, where a fluorobenzene derivative reacts with an alkyl halide in the presence of a Lewis acid catalyst.
Addition of the Thiophene Ring: The thiophene ring can be added through a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a thiophene boronic acid with a halogenated indole derivative in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Fluorophenyl)methyl]-3-hydroxy-3-[2-oxo-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.
Reduction: Sodium borohydride (NaBH4), methanol as solvent.
Substitution: Nucleophiles (amines, thiols), polar aprotic solvents (dimethylformamide, DMF).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
1-[(4-Fluorophenyl)methyl]-3-hydroxy-3-[2-oxo-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1H-indol-2-one has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anti-inflammatory, anticancer, and antiviral agent.
Biological Studies: Used as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Industrial Applications: Employed in the synthesis of advanced materials and as a precursor for the development of novel pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(4-fluorophenyl)methyl]-3-hydroxy-3-[2-oxo-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as kinases and proteases, receptors involved in cell signaling pathways.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)-3-[(2R,3S)-5-[(2R)-1-hydroxypropan-2-yl]-3-methyl-2-oxo-2H-1,5-benzoxazocin-8-yl]: Shares the fluorophenyl group but differs in the core structure and biological activity.
1-(4-Fluorophenyl)-3-[(2S,3R)-5-[(2R)-1-hydroxypropan-2-yl]-3-methyl-2-oxo-2H-1,5-benzoxazocin-10-yl]: Similar to the previous compound but with a different stereochemistry and biological profile.
Uniqueness
1-[(4-Fluorophenyl)methyl]-3-hydroxy-3-[2-oxo-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1H-indol-2-one is unique due to its combination of a fluorophenyl group, a hydroxy group, and a thiophene ring, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-hydroxy-3-(2-oxo-2-thiophen-2-ylethyl)indol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FNO3S/c22-15-9-7-14(8-10-15)13-23-17-5-2-1-4-16(17)21(26,20(23)25)12-18(24)19-6-3-11-27-19/h1-11,26H,12-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFCCYNZWRLXIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)N2CC3=CC=C(C=C3)F)(CC(=O)C4=CC=CS4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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